2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
Overview
Description
2-Cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is a valuable building block in organic synthesis .
Molecular Structure Analysis
The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .Scientific Research Applications
Electrochemical Cell Applications
This compound has been used in the synthesis and characterization of organic dyes for electrochemical cell applications . The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum . The details about the reversibility of electron transfer processes were obtained from the cyclic-voltammograms . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m2 and fill factor (FF) =56% .
Luminescent Sensor Applications
The compound has been used to create new supramolecular luminescent host systems . These systems were prepared using a supramolecular approach and included amines such as propylamine, dimethylaminopyridine, and (1S,2R)-2-amino-1,2-diphenylethanol . The inclusion of amines in the matrix led to blue shifts in the solid-state luminescence . One of these systems forms a CH3CN-selective, luminescent host and exhibits solvent-dependent luminescent changes in the solid state .
Dye-Sensitized Solar Cells (DSSCs)
The compound has been used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) . The DSSC was made using commercial P25 TiO2 material as photoanode, 2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid dye as sensitizer, I-/I3- as electrolyte and Platinum (Pt) used as counter electrode .
properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18)/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWZTTXIMSMNJR-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C/N(C)C)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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